3-((3,4-dimethoxyphenethyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one
CAS No.: 881436-37-9
Cat. No.: VC4210468
Molecular Formula: C20H21FN4O3
Molecular Weight: 384.411
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 881436-37-9 |
|---|---|
| Molecular Formula | C20H21FN4O3 |
| Molecular Weight | 384.411 |
| IUPAC Name | 3-[2-(3,4-dimethoxyphenyl)ethylamino]-6-[(4-fluorophenyl)methyl]-4H-1,2,4-triazin-5-one |
| Standard InChI | InChI=1S/C20H21FN4O3/c1-27-17-8-5-14(12-18(17)28-2)9-10-22-20-23-19(26)16(24-25-20)11-13-3-6-15(21)7-4-13/h3-8,12H,9-11H2,1-2H3,(H2,22,23,25,26) |
| Standard InChI Key | ZOVCKGVVFUZXBI-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CCNC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F)OC |
Introduction
Structural Overview
The compound 3-((3,4-dimethoxyphenethyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one features:
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A 1,2,4-triazine core, which is a heterocyclic ring containing three nitrogen atoms.
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A dimethoxyphenethyl group attached via an amino linkage at position 3.
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A fluorobenzyl substituent at position 6.
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A ketone functional group at position 5 of the triazine ring.
These structural features suggest the compound may exhibit diverse chemical reactivity and biological interactions due to the presence of electron-donating methoxy groups, an electron-withdrawing fluorine atom, and a heterocyclic core.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific methods for this exact compound are not detailed in the provided sources, similar triazine derivatives are synthesized using:
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Cyclization reactions involving hydrazine derivatives and nitriles or carbonyl compounds.
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Introduction of substituents (e.g., dimethoxyphenethyl and fluorobenzyl groups) through nucleophilic substitution or condensation reactions.
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Purification via recrystallization or chromatography techniques.
Analytical techniques such as NMR spectroscopy, mass spectrometry (MS), and IR spectroscopy are employed to confirm the structure.
Pharmacological Interest
Triazine derivatives are known for their wide range of biological activities:
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Anticancer properties: Compounds with triazine cores have been shown to inhibit tumor cell growth by interacting with DNA or enzymes involved in cell division.
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Anti-inflammatory activity: The presence of aromatic substituents like dimethoxyphenethyl may enhance interaction with inflammatory mediators.
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Antimicrobial effects: Fluorinated compounds often exhibit improved bioavailability and potency against bacterial or fungal pathogens.
Drug Design
The combination of electron-donating (methoxy) and electron-withdrawing (fluorine) groups in this compound suggests potential as a lead molecule for drug development. Molecular docking studies could explore its binding affinity to specific protein targets.
Structural Characterization
Studies on similar compounds use:
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NMR Spectroscopy: Provides detailed information about hydrogen and carbon environments.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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X-ray Crystallography: Determines three-dimensional molecular geometry.
Biological Activity
While specific data for this compound is unavailable in the provided sources, related molecules have demonstrated:
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High binding affinities to enzymes such as kinases or oxidoreductases.
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Promising results in in vitro assays against cancer cell lines and inflammatory models.
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